Cas no 582-62-7 (3-Methyl-1-phenylbutan-1-one)

3-Methyl-1-phenylbutan-1-one structure
3-Methyl-1-phenylbutan-1-one structure
Product Name:3-Methyl-1-phenylbutan-1-one
CAS No:582-62-7
MF:C11H14O
MW:162.228263378143
MDL:MFCD00026486
CID:368095
PubChem ID:68493
Update Time:2025-09-24

3-Methyl-1-phenylbutan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-1-phenylbutan-1-one
    • Isovalerophenone
    • 1-Butanone,3-methyl-1-phenyl-
    • Isobutyl Phenyl Ketone
    • 1-Phenyl-3-methyl-1-butanone
    • Isovalerophenone, >=98.0% (GC)
    • phenyl isobutyl ketone
    • I0296
    • 1-Butanone, 3-methyl-1-phenyl-
    • CHEBI:189986
    • Z104484314
    • EINECS 209-489-7
    • iso-valerophenone
    • 582-62-7
    • A869490
    • AKOS009031148
    • NSC-72033
    • NSC72033
    • 3-methyl-1-phenyl-butan-1-one
    • EN300-20879
    • SCHEMBL2026026
    • DTXSID1060390
    • MFCD00026486
    • HEOVGVNITGAUKL-UHFFFAOYSA-
    • SY052018
    • LS-13961
    • NS00033894
    • D91120
    • U263XQR51P
    • 3-Methyl-1-phenyl-1-butanone
    • ghl.PD_Mitscher_leg0.493
    • CS-0082896
    • Q27290585
    • UNII-U263XQR51P
    • NSC 72033
    • AI3-11205
    • InChI=1/C11H14O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
    • 3-methylbutyrophenone
    • DB-255068
    • MDL: MFCD00026486
    • Inchi: 1S/C11H14O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
    • InChI Key: HEOVGVNITGAUKL-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)CC(C)C

Computed Properties

  • Exact Mass: 162.10400
  • Monoisotopic Mass: 162.104465066 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Molecular Weight: 162.23
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 0.966 g/mL at 25 °C(lit.)
  • Melting Point: No data available
  • Boiling Point: 236°C
  • Flash Point: Fahrenheit: 210.2 ° f
    Celsius: 99 ° c
  • Refractive Index: n20/D 1.512(lit.)
    n20/D 1.512
  • PSA: 17.07000
  • LogP: 2.91540
  • Vapor Pressure: 0.1±0.5 mmHg at 25°C

3-Methyl-1-phenylbutan-1-one Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305 + P351 + P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • RTECS:DD8280000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Storage Condition:4° CStore…,-4℃Store…Better

3-Methyl-1-phenylbutan-1-one Customs Data

  • HS CODE:2914399090
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

3-Methyl-1-phenylbutan-1-one Pricemore >>

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